N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide
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Overview
Description
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a dimethylamino group, and a phenoxyacetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.
Introduction of the dimethylamino group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Attachment of the phenoxyacetamide moiety: This step involves the reaction of the furan derivative with 2,3-dimethylphenoxyacetic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: Reduction reactions can modify the dimethylamino group.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the dimethylamino group could produce secondary amines.
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s furan ring and dimethylamino group play crucial roles in binding to active sites and modulating biological activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide dihydrochloride
- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
Uniqueness
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the specific arrangement of substituents make it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C18H24N2O3 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H24N2O3/c1-13-7-5-8-16(14(13)2)23-12-18(21)19-11-15(20(3)4)17-9-6-10-22-17/h5-10,15H,11-12H2,1-4H3,(H,19,21) |
InChI Key |
HUQYNUPJMLUIFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NCC(C2=CC=CO2)N(C)C)C |
Origin of Product |
United States |
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